![molecular formula C26H28FN5O2S B2720331 N-环己基-1-((4-氟苯甲基)硫代)-5-氧代-4-丙基-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺 CAS No. 1111221-63-6](/img/no-structure.png)

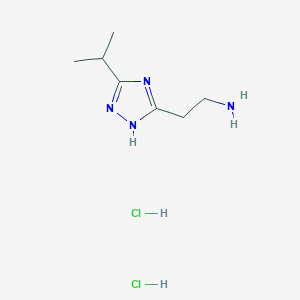

N-环己基-1-((4-氟苯甲基)硫代)-5-氧代-4-丙基-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-8-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

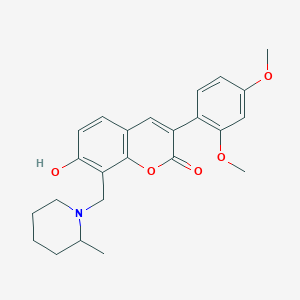

“N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound . It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar triazole compounds involves aromatic nucleophilic substitution . For instance, 4-chloro-8-methyl-[1,2,4]-triazolo-[4,3-a]-quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol to synthesize novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives .

Molecular Structure Analysis

Triazoles are heterocyclic compounds with five members containing three nitrogen and two carbon atoms . There are two tautomeric triazoles, 1, 2, 3-triazole and 1, 2, 4-triazole . The triazole nucleus is present as a central structural component in a number of drug classes .

Chemical Reactions Analysis

Triazoles can be utilized as a linker and exhibit bio-isosteric effects on the holding of peptides, aromatic ring, double bonds, and imidazole ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

科学研究应用

合成和结构表征

- 级联环化反应:与查询分子相关的化合物已通过涉及 3,4,5-三氨基-1,2,4-三唑与芳香醛和环烷酮的级联环化反应合成,从而生成部分氢化的 [1,2,4]三唑并[5,1-b]喹唑啉-8-酮。其中一种化合物的结构已通过 X 射线衍射数据得到证实,突出了可用于构建类似喹唑啉衍生物的复杂合成路线 (Lipson 等,2006)。

潜在的生物活性

抗菌活性:制备和评估含唑核的喹啉衍生物,包括 1,2,4-三唑衍生物,已证明其中一些化合物对多种微生物表现出良好至中等活性。这表明结构相似的化合物具有潜在的抗菌应用 (Özyanik 等,2012)。

镇痛活性:已合成了一些带有 6,8-二溴-2-甲基喹唑啉部分的新型吡唑和三唑,并对其镇痛活性进行了评估。这项工作证明了喹唑啉衍生物在止痛药开发中的潜力 (Saad 等,2011)。

抗癌活性:设计、合成并筛选了 1,2,4-三唑并[4,3-a]喹啉的新型脲衍生物,以对抗人神经母细胞瘤和结肠癌细胞系的抗癌活性。一些化合物表现出显着的细胞毒性,表明喹唑啉和三唑衍生物在癌症治疗中的潜力 (Reddy 等,2015)。

作用机制

未来方向

Triazoles have shown a wide spectrum of biological activities, making them a promising class of compounds for further exploration . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, future research could focus on synthesizing and studying the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves the reaction of 4-fluorobenzyl mercaptan with 5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid chloride in the presence of N-cyclohexyl-N,N-dimethylamine to form the desired compound.", "Starting Materials": [ "4-fluorobenzyl mercaptan", "5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid chloride", "N-cyclohexyl-N,N-dimethylamine" ], "Reaction": [ "Step 1: 4-fluorobenzyl mercaptan is reacted with 5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid chloride in the presence of N-cyclohexyl-N,N-dimethylamine in anhydrous dichloromethane at room temperature for 24 hours.", "Step 2: The reaction mixture is then washed with water and the organic layer is separated and dried over anhydrous sodium sulfate.", "Step 3: The solvent is removed under reduced pressure and the crude product is purified by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain the desired compound." ] } | |

CAS 编号 |

1111221-63-6 |

分子式 |

C26H28FN5O2S |

分子量 |

493.6 |

IUPAC 名称 |

N-cyclohexyl-1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C26H28FN5O2S/c1-2-14-31-24(34)21-13-10-18(23(33)28-20-6-4-3-5-7-20)15-22(21)32-25(31)29-30-26(32)35-16-17-8-11-19(27)12-9-17/h8-13,15,20H,2-7,14,16H2,1H3,(H,28,33) |

SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-6-ethoxy-N-methylpyridine-3-carboxamide](/img/structure/B2720249.png)

![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2720254.png)

![5-[(3-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2720260.png)

![3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzaldehyde](/img/structure/B2720261.png)

![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2720266.png)

![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}butanamide](/img/structure/B2720267.png)